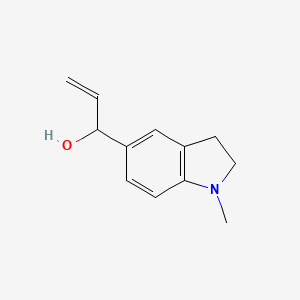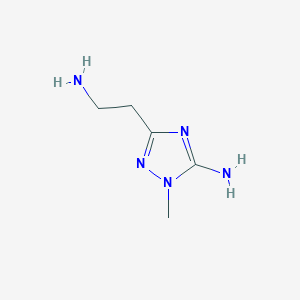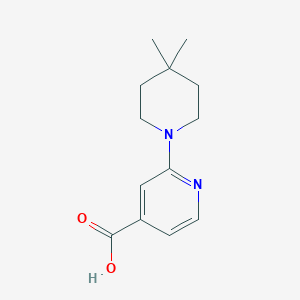![molecular formula C8H13NO2 B13509265 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)](/img/structure/B13509265.png)
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI) is a complex organic compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound’s structure includes a nitrogen atom within a bicyclic ring system, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI) typically involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate. This reaction is catalyzed by dirhodium(II) complexes, which facilitate the formation of the bicyclic structure with high diastereoselectivity . The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, converting the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Acyl chlorides
Major Products
The major products formed from these reactions include carboxylic acids, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI) involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic ring can act as a nucleophile, participating in various chemical reactions. Additionally, the compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar nitrogen-containing ring structure.
1-Azabicyclo[3.1.0]hexane: A related compound with a slightly different ring system.
Uniqueness
3-Azabicyclo[310]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI) is unique due to its specific stereochemistry and the presence of an ester functional group
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
ethyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m1/s1 |
Clé InChI |
QJFZMDWMBRUEMA-FSDSQADBSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@@H]2C[C@@H]2CN1 |
SMILES canonique |
CCOC(=O)C1C2CC2CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine](/img/structure/B13509186.png)

![2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid](/img/structure/B13509208.png)
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride](/img/structure/B13509215.png)
![1-[3-(Cyclopentyloxy)phenyl]ethan-1-one](/img/structure/B13509224.png)
![2-[Acetyl(phenyl)amino]benzoic acid](/img/structure/B13509226.png)
![N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B13509236.png)
![1-[5-(Propan-2-yloxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13509237.png)



![6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13509264.png)

![2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride](/img/structure/B13509282.png)
